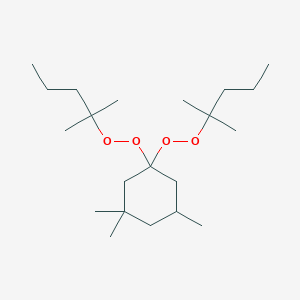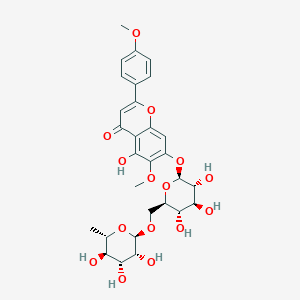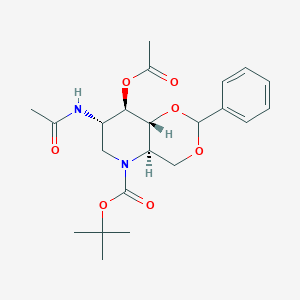
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane
説明
“1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane” is a type of organic peroxide . Organic peroxides are often used as initiators in polymerization reactions or as cross-linking agents in the chemical industry .
Chemical Reactions Analysis
Organic peroxides like “this compound” can be thermally unstable and potentially explosive when exposed to heat or mechanical impact . They are often used as initiators in polymerization reactions or as cross-linking agents .科学的研究の応用
Thermally Initiated Curing of Vinyl Ester Resin
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane is used as a thermal initiator in the curing of vinyl ester resin. Its introduction advances the curing procedures, shifting the temperature range lower, and significantly influencing the thermally initiated curing kinetic parameters (Cui, Suganuma, & Uchida, 2015).
Thermal Decomposition Mechanism Study
The compound's thermolysis mechanism has been explored in solutions, providing insights into the activation parameters and volatile products formed during the decomposition process, such as t-butyl alcohol and t-butyl peroxyhexanoate (Sugihara et al., 1992).
Thermokinetic Parameters in Presence of Metal Ions
The thermal stability of this compound mixed with metal ions has been investigated. The study provides crucial insights into the thermokinetic parameters under different conditions, relevant for storage and transportation considerations (Huang et al., 2017).
Evaluation of Thermal Decomposition
Evaluating the thermal decomposition of this compound is critical for understanding its safety parameters, including heat of decomposition, exothermic onset temperature, and maximum pressure and temperature. Such evaluations are vital for safe process design in industrial applications (Chen et al., 2015).
Incompatibility with Specific Acids
Research has also focused on the compound's incompatibility with specific acids like HClO4, assessing the runaway potential and reactivity, which is crucial for industrial safety and handling procedures (Chen, Yeh, & Shu, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,1,5-trimethyl-3,3-bis(2-methylpentan-2-ylperoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-10-12-19(6,7)22-24-21(25-23-20(8,9)13-11-2)15-17(3)14-18(4,5)16-21/h17H,10-16H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRCDEARNUVZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC1(CC(CC(C1)(C)C)C)OOC(C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619312 | |
| Record name | 1,1,5-Trimethyl-3,3-bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104066-39-9 | |
| Record name | (3,3,5-Trimethylcyclohexylidene)bis[(1,1-dimethylbutyl) peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104066-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,5-Trimethyl-3,3-bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxide, (3,3,5-trimethylcyclohexylidene)bis[(1,1-dimethylbutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)




![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)
